[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid
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Overview
Description
[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid is a heterocyclic compound with the molecular formula C6H7N3O3S It features a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid typically involves the reaction of 5-hydroxy-6-methyl-1,2,4-triazine with thioglycolic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thioether linkage. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydroxyl or thio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized triazine derivatives.
Scientific Research Applications
[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another heterocyclic compound with a similar triazine ring structure but different functional groups.
Tetrazine: A related compound with four nitrogen atoms in the ring, known for its diverse chemical reactivity.
Uniqueness
[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a triazine ring with hydroxyl and thioether groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-3-5(12)7-6(9-8-3)13-2-4(10)11/h2H2,1H3,(H,10,11)(H,7,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUIJRBIRXZVGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164833 |
Source
|
Record name | 2-[(2,5-Dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-33-2 |
Source
|
Record name | 2-[(2,5-Dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1566-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,5-Dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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